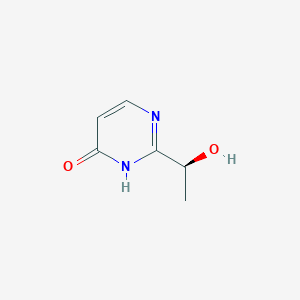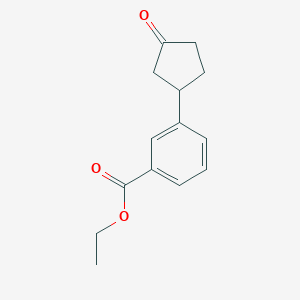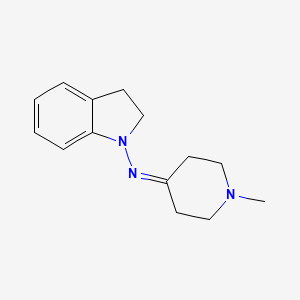
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine: is a heterocyclic compound that features both an indole and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methylpiperidin-4-ylidene)indolin-1-amine typically involves the reaction of indoline derivatives with piperidine derivatives under specific conditions. One common method involves the condensation of 1-methylpiperidine-4-carbaldehyde with indoline-1-amine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: N-(1-Methylpiperidin-4-ylidene)indolin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
科学的研究の応用
N-(1-Methylpiperidin-4-ylidene)indolin-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-Methylpiperidin-4-ylidene)indolin-1-amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can bind to and inhibit specific enzymes or receptors involved in disease processes.
類似化合物との比較
- N-(1-Methylpiperidin-4-ylidene)hydroxylamine
- 4-Amino-1-methylpiperidine
- Indole derivatives
Comparison: N-(1-Methylpiperidin-4-ylidene)indolin-1-amine is unique due to its dual-ring structure, which combines the properties of both indole and piperidine rings. This structural feature allows it to interact with a broader range of biological targets compared to similar compounds that contain only one of these rings.
特性
分子式 |
C14H19N3 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
N-(2,3-dihydroindol-1-yl)-1-methylpiperidin-4-imine |
InChI |
InChI=1S/C14H19N3/c1-16-9-7-13(8-10-16)15-17-11-6-12-4-2-3-5-14(12)17/h2-5H,6-11H2,1H3 |
InChIキー |
XWOOZRYCGVHOHO-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=NN2CCC3=CC=CC=C32)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


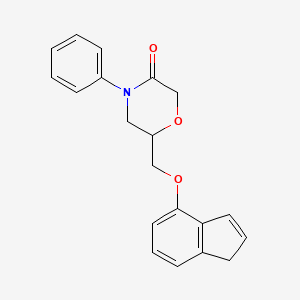
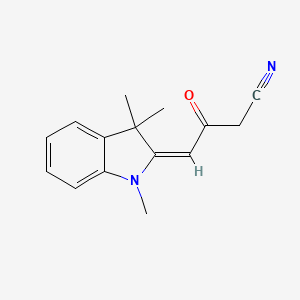
![((2R,3R,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate](/img/structure/B13100584.png)
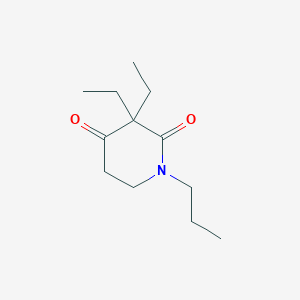
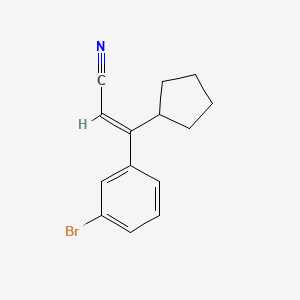

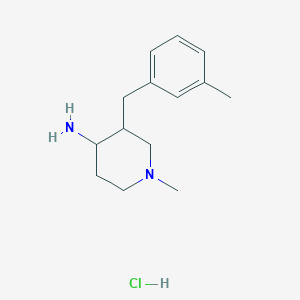


![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13100625.png)

